

(R)-RS 56812 CAS number and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-RS 56812

Cat. No.: B1234787

[Get Quote](#)

(R)-RS 56812: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and signaling pathways associated with **(R)-RS 56812**, a potent and selective partial agonist of the 5-HT₃ receptor.

Chemical Identity and Properties

(R)-RS 56812, in its hydrochloride salt form, is a well-characterized compound used in neuroscience research. Its unique structure and high affinity for the 5-HT₃ receptor make it a valuable tool for studying serotonergic systems and their role in various physiological and pathological processes.

CAS Number: 143339-12-2 (for **(R)-RS 56812** hydrochloride)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Chemical Structure

(Image of the chemical structure of **(R)-RS 56812** hydrochloride would be placed here in a full whitepaper)

Systematic Name: (R)-N-(1-azabicyclo[2.2.2]oct-3-yl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide hydrochloride

Quantitative Chemical Data

The following table summarizes the key chemical and physical properties of **(R)-RS 56812** hydrochloride.

Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₂₂ ClN ₃ O ₂	[4]
Molecular Weight	347.84 g/mol	[4]
Solubility	Water: ≤ 34.78 mg/mL DMSO: < 17.39 mg/mL	[1]
Purity	≥99% (by HPLC)	

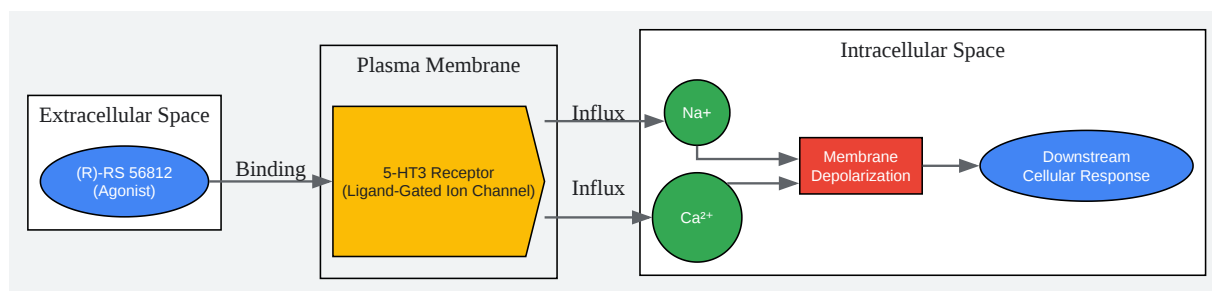
Note: Data for melting point and boiling point are not readily available in the public domain.

Biological Activity and Signaling Pathway

(R)-RS 56812 acts as a partial agonist at the 5-HT₃ receptor, a ligand-gated ion channel. Upon binding, it induces a conformational change in the receptor, leading to the opening of a non-selective cation channel. This results in the rapid influx of sodium (Na⁺) and calcium (Ca²⁺) ions, causing depolarization of the neuronal membrane and subsequent cellular responses.

5-HT₃ Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the 5-HT₃ receptor by an agonist like **(R)-RS 56812**.



[Click to download full resolution via product page](#)

Caption: 5-HT3 Receptor Activation and Downstream Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **(R)-RS 56812**.

Synthesis of (R)-RS 56812 (General Approach)

A specific, detailed synthesis protocol for **(R)-RS 56812** is not publicly available. However, based on its chemical structure, a plausible synthetic route would involve the coupling of two key intermediates: (R)-3-aminoquinuclidine and a derivative of 1-methyl-1H-indole-3-glyoxylic acid. The following is a generalized protocol for the synthesis of related quinuclidine amide derivatives, which can be adapted by a skilled synthetic chemist.

Materials:

- (R)-3-aminoquinuclidine dihydrochloride
- 1-methyl-1H-indole-3-glyoxylyl chloride (or a similar activated carboxylic acid derivative)
- Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

- Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

- **Free-basing of (R)-3-aminoquinuclidine:** Dissolve (R)-3-aminoquinuclidine dihydrochloride in a minimal amount of water and basify to a pH > 11 with a strong base (e.g., NaOH). Extract the free base into an organic solvent (e.g., dichloromethane) and dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄). Filter and concentrate under reduced pressure to obtain the free amine.
- **Amide Coupling:** In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the free-based (R)-3-aminoquinuclidine and the tertiary amine base in the anhydrous solvent.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of 1-methyl-1H-indole-3-glyoxylyl chloride in the same anhydrous solvent to the cooled amine solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired product.
- **Salt Formation (Optional):** To obtain the hydrochloride salt, dissolve the purified product in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in a non-polar solvent. The precipitate can then be collected by filtration.

5-HT₃ Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of **(R)-RS 56812** for the 5-HT3 receptor using a radiolabeled antagonist.

Materials:

- Cell membranes expressing the 5-HT3 receptor (e.g., from HEK293 cells)
- Radioligand: [³H]-Granisetron or a similar high-affinity 5-HT3 antagonist
- Non-specific binding control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., Ondansetron)
- **(R)-RS 56812** solutions of varying concentrations
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- 96-well microplates
- Glass fiber filters
- Cell harvester
- Scintillation counter and scintillation fluid

Procedure:

- Plate Setup: In a 96-well plate, set up the following in triplicate:
 - Total Binding: Assay buffer, radioligand, and cell membrane suspension.
 - Non-specific Binding: Non-specific binding control, radioligand, and cell membrane suspension.
 - Competitive Binding: Solutions of **(R)-RS 56812** at various concentrations, radioligand, and cell membrane suspension.
- Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

- **Filtration:** Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- **Quantification:** Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of **(R)-RS 56812**. Determine the IC_{50} value (the concentration of **(R)-RS 56812** that inhibits 50% of the specific binding of the radioligand). The K_i (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

(R)-RS 56812 is a crucial pharmacological tool for the investigation of the 5-HT₃ receptor. Its well-defined chemical properties and high selectivity provide researchers with a reliable means to probe the function of this important ion channel in both health and disease. The experimental protocols outlined in this guide offer a starting point for the synthesis and characterization of this and similar compounds, as well as for quantifying their interaction with the 5-HT₃ receptor. A thorough understanding of its mechanism of action, as depicted in the signaling pathway, is fundamental for interpreting experimental results and for the development of novel therapeutics targeting the serotonergic system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. medkoo.com [medkoo.com]

- To cite this document: BenchChem. [(R)-RS 56812 CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1234787#r-rs-56812-cas-number-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com